4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid
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Overview
Description
4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid is a synthetic organic compound that features a piperidine ring substituted with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.
Substitution with Pyridine Moiety: The piperidine ring is then substituted with a pyridine moiety through nucleophilic substitution reactions.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The pyridine and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Research: It is used in studies involving cellular pathways and mechanisms, including its effects on cell signaling and metabolism.
Industrial Applications: The compound’s unique structural properties make it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid: This compound has a similar structure but features a piperazine ring instead of a piperidine ring.
4-Oxo-4-(pyridin-3-yl)butanoic acid: This compound lacks the piperidine ring and has a simpler structure.
Uniqueness
4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid is unique due to its combination of a piperidine ring and a pyridine moiety, which imparts distinct chemical and biological properties. This structural arrangement allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
Molecular Formula |
C14H18N2O3 |
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Molecular Weight |
262.30 g/mol |
IUPAC Name |
4-oxo-4-(2-pyridin-3-ylpiperidin-1-yl)butanoic acid |
InChI |
InChI=1S/C14H18N2O3/c17-13(6-7-14(18)19)16-9-2-1-5-12(16)11-4-3-8-15-10-11/h3-4,8,10,12H,1-2,5-7,9H2,(H,18,19) |
InChI Key |
MVYSHOPERMUPBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)CCC(=O)O |
Origin of Product |
United States |
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